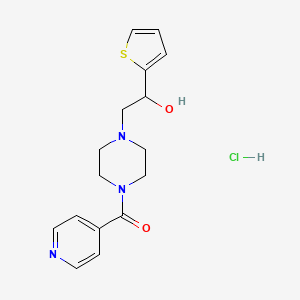

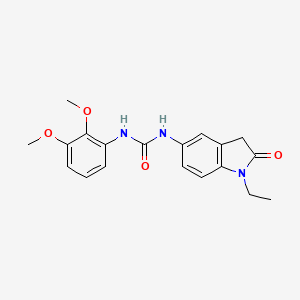

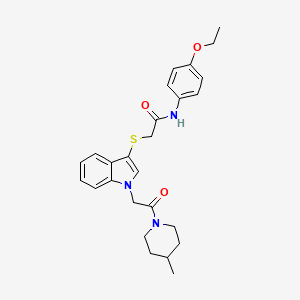

![molecular formula C12H13N3O2S B3006881 1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1351594-73-4](/img/structure/B3006881.png)

1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide, also known by its chemical formula C8H9N3OS , is a compound with a unique heterocyclic structure. It contains a thiazole ring fused to an azetidine ring, along with a carboxamide functional group. The compound’s molecular weight is approximately 195.244 g/mol .

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the reaction between 6-methoxybenzo[d]thiazole-2-carbonyl chloride and hydrazine hydrate . This reaction yields the desired product, 1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide. The synthetic route may vary depending on the specific research context .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Novel Heterocyclic Compounds : This compound serves as a precursor in synthesizing various heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These synthesized compounds exhibit potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Alkylation of Penicillanates : The compound's structure allows selective cleavage of thiazolidine rings, leading to the formation of non-fused β-lactam ring structures, which are crucial in antibiotic development (Clayton et al., 1971).

Biomedical Applications

Antimicrobial Activity : It plays a significant role in the development of new antimicrobial agents. Compounds derived from it have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal isolates, indicating its potential in addressing antibiotic resistance (Gilani et al., 2016).

Synthesis of Thiopeptide Antibiotics : It is utilized in the total synthesis of thiopeptide antibiotics like amythiamicin D, which have reported activity against MRSA and malaria. This showcases its role in developing treatments for challenging infectious diseases (Hughes et al., 2005).

Serotonin-3 (5-HT3) Receptor Antagonists : Derivatives of this compound have shown high affinity for 5-HT3 receptors, indicating its potential in developing treatments for disorders related to serotonin imbalance, such as depression and anxiety (Kuroita et al., 1996).

Cytotoxicity and Antitumor Activity : Its derivatives have been evaluated for cytotoxicity against various cancer cell lines, suggesting its potential use in cancer research and therapy (Hassan et al., 2014).

Anticonvulsant Agents : Compounds synthesized from this chemical have demonstrated significant anticonvulsant activity, making it a valuable compound in developing new treatments for seizure disorders (Ugale et al., 2012).

Eigenschaften

IUPAC Name |

1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-17-8-2-3-9-10(4-8)18-12(14-9)15-5-7(6-15)11(13)16/h2-4,7H,5-6H2,1H3,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUITFSDEQXFKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

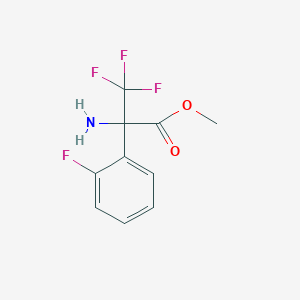

![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006799.png)

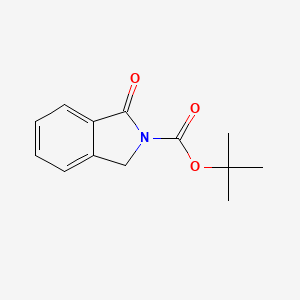

![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/no-structure.png)

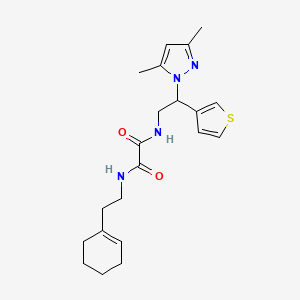

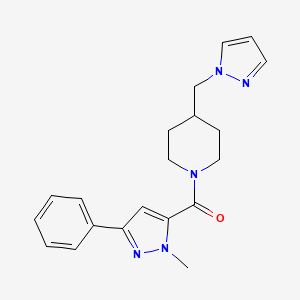

![N-Methyl-N-[2-oxo-2-[2-[4-[(5-phenyltetrazol-2-yl)methyl]benzoyl]hydrazinyl]ethyl]prop-2-enamide](/img/structure/B3006804.png)

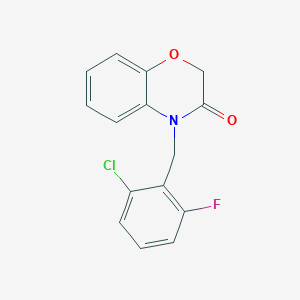

![4-(2-chlorobenzyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3006809.png)

![methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B3006820.png)